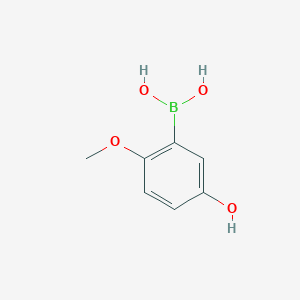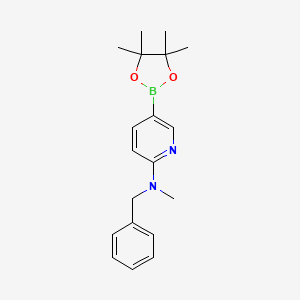
5-Bromoisoquinolin-6-amine
Overview
Description
5-Bromoisoquinolin-6-amine is an organic compound with the molecular formula C9H7BrN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 5th position and an amine group at the 6th position of the isoquinoline ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoquinolin-6-amine typically involves the bromination of isoquinoline derivatives followed by amination. One common method is:
Bromination: Isoquinoline is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large reactors to brominate isoquinoline with controlled temperature and pressure conditions.
Continuous Amination: Employing continuous flow reactors for the amination step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromoisoquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, or reduced to form primary amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, thiols, or alkyl halides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of isoquinoline derivatives with different functional groups.
Oxidation: Formation of nitroso or nitro isoquinoline derivatives.
Reduction: Formation of primary amines or other reduced forms of isoquinoline.
Scientific Research Applications
5-Bromoisoquinolin-6-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Utilized in the study of enzyme inhibitors and receptor binding assays.
Chemical Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromoisoquinolin-6-amine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
5-Chloroisoquinolin-6-amine: Similar structure but with a chlorine atom instead of bromine.
6-Aminoisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromoisoquinoline: Lacks the amine group, limiting its applications in medicinal chemistry.
Uniqueness
5-Bromoisoquinolin-6-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
5-bromoisoquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEBLBVBKMBILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658128 | |
| Record name | 5-Bromoisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566943-98-4 | |
| Record name | 5-Bromoisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


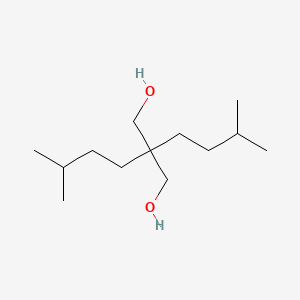

![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1437230.png)
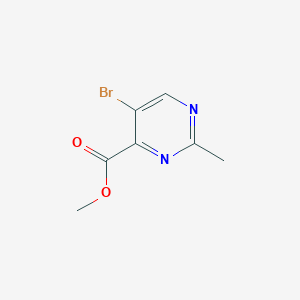

![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)
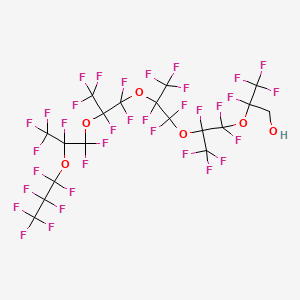
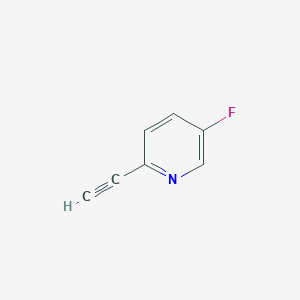
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)
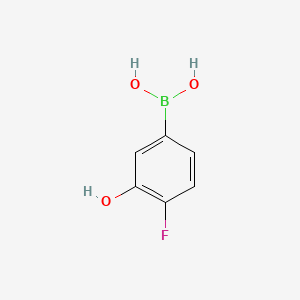
![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)

